8-(Butylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane
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Overview
Description
8-(Butylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane is a synthetic compound belonging to the class of azaspiro compounds. These compounds are characterized by a spirocyclic structure, which includes a nitrogen atom and a sulfonyl group. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
The synthesis of 8-(Butylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane involves several steps. One common method includes the reaction of 1,1-pentamethylene oxalic acid with urea under specific conditions. The reaction is carried out at a temperature range of 150-200°C for 0.5-2 hours, resulting in the formation of the desired compound . This method is advantageous due to its cost-effectiveness and suitability for industrial production.
Chemical Reactions Analysis
8-(Butylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Scientific Research Applications
8-(Butylsulfonyl)-1,4-dioxa-8-azaspiro[45]decane has several scientific research applications In chemistry, it is used as an intermediate in the synthesis of various biologically active compoundsAdditionally, its unique structure allows for its use in the study of spirocyclic compounds and their properties .
Mechanism of Action
The mechanism of action of 8-(Butylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. It is known to act as an inhibitor of certain enzymes and receptors, which can modulate various biological pathways. For example, it may inhibit the activity of receptor-interacting protein kinase 1 (RIPK1), thereby affecting the necroptosis signaling pathway . This inhibition can lead to the modulation of cell death processes and has potential therapeutic applications.
Comparison with Similar Compounds
8-(Butylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane can be compared with other similar compounds, such as buspirone and azaspirodecanedione. Buspirone, for instance, is an anxiolytic agent with a similar spirocyclic structure but different functional groups . Azaspirodecanedione is another related compound used in the synthesis of various pharmaceuticals . The uniqueness of this compound lies in its specific butylsulfonyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
8-butylsulfonyl-1,4-dioxa-8-azaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4S/c1-2-3-10-17(13,14)12-6-4-11(5-7-12)15-8-9-16-11/h2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQFKXPJRVJRIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCC2(CC1)OCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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